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Compound of Interest

Compound Name: 2-(Prop-1-en-1-yl)benzamide
CAS No.: 118936-69-9
Cat. No.: B570922

Get Quote

Executive Summary & Structural Profile

2-(Prop-1-en-1-yl)benzamide (C10H11NO) represents a critical class of ortho-functionalized
styrenes. It serves as a versatile "tethered" scaffold in organic synthesis, specifically designed
for the construction of nitrogen-containing heterocycles. Unlike its isomer N-allylbenzamide
(where the alkene is attached to the nitrogen), this molecule features a propenyl group directly
attached to the ortho-position of the benzene ring, creating a pre-organized geometry for
intramolecular cyclization.

Physicochemical Architecture

The molecule exists primarily as a solid at room temperature. Its reactivity is defined by the
proximity of the nucleophilic amide nitrogen to the electrophilic alkene, a relationship governed
by the stereochemistry of the propenyl group.
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Property Specification
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol

st hemist E-isomer (trans) is thermodynamically preferred
ereochemistry _
and synthetically relevant.

Primary Amide (-CONH?3), Internal Alkene

Key Functional Groups
(Styrenyl type).

Soluble in DMSO, MeOH, DCM; limited

Solubilit
Y solubility in water.

Stereochemical Significance

The E-isomer is the primary target for synthesis because it minimizes steric clash between the
methyl group and the amide moiety. However, the Z-isomer (cis) forces the alkene closer to the
amide, often accelerating cyclization rates but suffering from higher steric strain during
synthesis.

Synthetic Pathways (The "How-To")

To ensure high stereochemical purity, the Suzuki-Miyaura coupling is the superior protocol over
the Heck reaction, which often yields mixtures of regioisomers.

Protocol A: Stereoselective Synthesis via Suzuki
Coupling

This protocol utilizes 2-iodobenzamide and (E)-prop-1-en-1-ylboronic acid to exclusively
generate the E-isomer.

Reagents:
¢ 2-lodobenzamide (1.0 equiv)

e (E)-Prop-1-en-1-ylboronic acid (1.2 equiv)
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e Pd(PPhs)s (5 mol%)

e Na:2COs (2.0 equiv, 2M aqueous)

e Solvent: 1,4-Dioxane

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

o Dissolution: Charge the flask with 2-iodobenzamide and Pd(PPhs)a4. Dissolve in degassed
1,4-dioxane.

« Activation: Add the boronic acid followed by the agueous Naz2COs solution.
o Reflux: Heat the mixture to 90°C for 12—-16 hours. Monitor by TLC (disappearance of iodide).
o Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over MgSOa.

 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Applications: The Isoquinolinone
Pipeline

The primary utility of 2-(prop-1-en-1-yl)benzamide is its transformation into 3-
methylisoquinolin-1(2H)-one derivatives. This scaffold is ubiquitous in alkaloids and PARP
inhibitors.

Mechanism: Radical-Mediated Cyclization

Recent advances favor radical cascade mechanisms over traditional metal-catalyzed
hydroamination for their mild conditions. The pathway involves the generation of an amidyl
radical or activation of the alkene.

Pathway Logic[1]
o Activation: An oxidant (e.g., hypervalent iodine or a photocatalyst) generates a radical
species.
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» Cyclization: The amide nitrogen attacks the internal carbon of the alkene (5-exo-trig or 6-
endo-trig).

o Oxidation: Loss of hydrogen restores aromaticity/conjugation to form the isoquinolinone.

Oxidation / SET Intramolecular Oxidative
2-(Prop-1-en-1-yl)benzamide (-e-, -H+) » | Amidyl Radical Radical Attack > Cyclized Radical Aromatization > 3-Methylisoquinolin-1(2H)-one
(Precursor) "1 Intermediate (6-endo) (Target Scaffold)

Click to download full resolution via product page

Caption: Figure 1. Radical-mediated cascade cyclization pathway from the open-chain
benzamide to the isoquinolinone core.

Analytical Characterization

Validating the structure requires distinguishing the ortho-propenyl group from potential N-allyl
isomers.

1H NMR Diagnostic Signals (400 MHz, DMSO-de)
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Proton Chemical Shift

. Multiplicity Coupling (J) Interpretation
Environment (0 ppm)

Characteristic of
primary amides;

Amide NHz 7.40-7.80 Broad Singlet - often appears as
two distinct

humps.

Typical 1,2-
Aromatic Ar-H 7.20-7.60 Multiplet - disubstituted

benzene pattern.

Large J value
] Doublet of i
Vinyl (Internal) 6.40 — 6.60 ~15.8 Hz confirms E-
Doublets
geometry (trans).

Coupled to both
: . _ the internal vinyl
Vinyl (Terminal) 6.10 - 6.30 Multiplet -
proton and the

methyl group.

Diagnostic

doublet; distinct
Methyl (-CHs) 1.85-1.95 Doublet ~6.5 Hz

from allyl

terminal (=CH2).

Infrared (IR) Spectroscopy|2]

e 3350, 3180 cm~*: N-H stretching (primary amide).
e 1665 cm~1: C=0 stretching (Amide | band).

e 965 cm~1: C-H bending (trans-alkene diagnostic band).

Experimental Protocol: Cyclization to
Isoquinolinone
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Objective: Synthesis of 3-methylisoquinolin-1(2H)-one via Copper-Catalyzed Oxidative
Cyclization.

Reagents:

2-(Prop-1-en-1-yl)benzamide (0.5 mmol)

Cu(OACc)2 (20 mol%)

TEMPO (2.0 equiv) - Oxidant

K2COs (2.0 equiv)

Solvent: DMF (anhydrous)
Procedure:

e Setup: In a 10 mL reaction vial, combine the benzamide substrate, Cu(OAc)z, TEMPO, and
K2CO:s.

e Solvent Addition: Add DMF (2.0 mL) and seal the vial with a septum.

e Reaction: Heat the mixture to 100°C under an air atmosphere (or Oz balloon for faster rates)
for 12 hours.

e Monitoring: Check TLC for the appearance of a fluorescent spot (isoquinolinones are highly
fluorescent).

o Extraction: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

 Purification: The product is often crystalline. Purify via recrystallization from EtOH or column
chromatography (DCM/MeOH 95:5).

Self-Validation Check:

e Success Indicator: The disappearance of the methyl doublet at ~1.9 ppm (alkene) and
appearance of a singlet methyl peak at ~2.4 ppm (aromatic/heterocyclic methyl) in NMR
confirms cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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